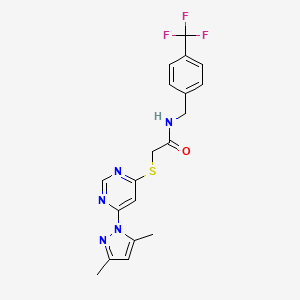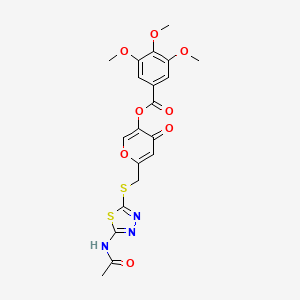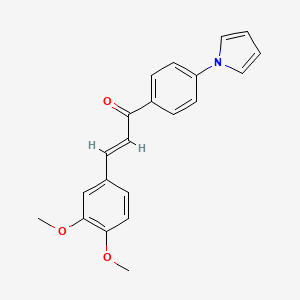
(E)-3-(3,4-dimethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3,4-dimethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one, commonly referred to as E-3-DMPP, is a small molecule that has been studied extensively for its potential applications in scientific research. It is a versatile molecule that has been used in a variety of experiments and applications, including biochemical and physiological studies.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (E)-3-(3,4-dimethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one involves the condensation of 3,4-dimethoxybenzaldehyde with 4-pyrrol-1-ylaniline followed by the addition of propenone to form the final product.
Starting Materials
3,4-dimethoxybenzaldehyde, 4-pyrrol-1-ylaniline, propenone
Reaction
Step 1: Condensation of 3,4-dimethoxybenzaldehyde with 4-pyrrol-1-ylaniline in the presence of a base such as sodium hydroxide to form the corresponding imine intermediate., Step 2: Addition of propenone to the imine intermediate in the presence of an acid catalyst such as hydrochloric acid to form the final product, (E)-3-(3,4-dimethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one.
Scientific Research Applications
E-3-DMPP has been used in a variety of scientific research applications. It has been used as a model compound to study the mechanism of action of drugs and other small molecules, as well as to study the biochemistry and physiology of cells and organisms. It has also been used in studies of drug metabolism, drug delivery, and drug toxicity.
Mechanism Of Action
The mechanism of action of E-3-DMPP is not completely understood, but it is believed to act as an agonist of certain receptors in the body. It is thought to bind to these receptors and activate them, leading to the release of certain hormones or other molecules. This activation can lead to a range of physiological effects, depending on the target receptor.
Biochemical And Physiological Effects
E-3-DMPP has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, improve wound healing, and reduce pain. It has also been shown to reduce oxidative stress and protect cells from damage. In addition, it has been shown to have anti-cancer effects, and it has been used in studies of drug metabolism and drug delivery.
Advantages And Limitations For Lab Experiments
E-3-DMPP has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is stable over a wide range of temperatures and pH levels. It is also non-toxic and non-irritating, making it safe to use in experiments involving animals or humans. However, there are some limitations to its use. It is not water-soluble, so it must be dissolved in a solvent before use. In addition, it is not very soluble in organic solvents, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research involving E-3-DMPP. One potential direction is to further study its mechanism of action and its effects on various biological processes. Another direction is to study its potential applications in drug delivery and drug metabolism. Additionally, researchers could study its potential applications in the treatment of various diseases, such as cancer and inflammation. Finally, researchers could explore its potential use in other areas, such as cosmetics and food additives.
properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-24-20-12-6-16(15-21(20)25-2)5-11-19(23)17-7-9-18(10-8-17)22-13-3-4-14-22/h3-15H,1-2H3/b11-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLAZJDFNNGORL-VZUCSPMQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N3C=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N3C=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-methoxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2384306.png)
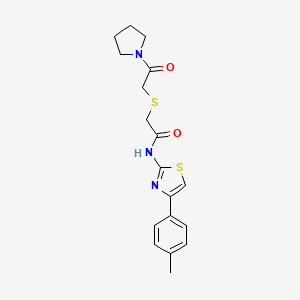
![3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidine](/img/structure/B2384310.png)
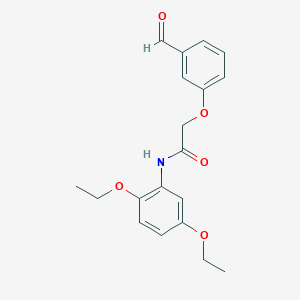

![3-ethyl-8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2384315.png)
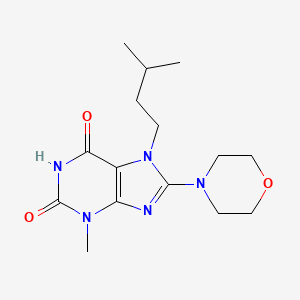
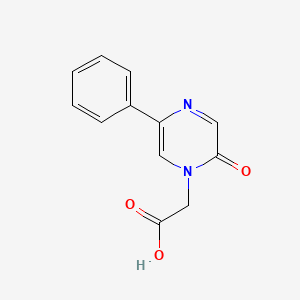
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-benzyl-N-ethylsulfamoyl)benzamide](/img/structure/B2384321.png)
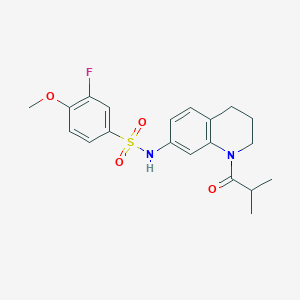
![ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate 6,6-dioxide](/img/structure/B2384324.png)
